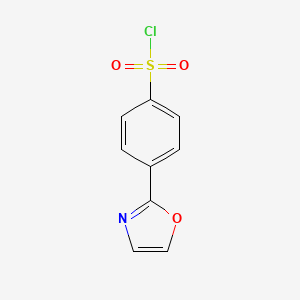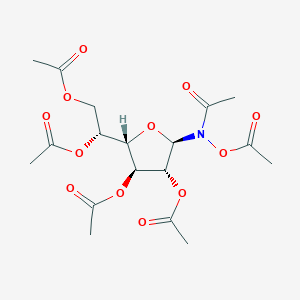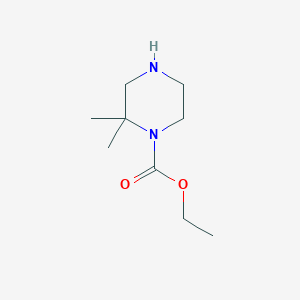
Ethyl 2,2-dimethylpiperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,2-dimethylpiperazine-1-carboxylate is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an ethyl ester group and two methyl groups attached to the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-dimethylpiperazine-1-carboxylate can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired piperazine derivative .
Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This process includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The choice of reagents, catalysts, and reaction conditions is crucial to achieve efficient production. Parallel solid-phase synthesis and photocatalytic synthesis are also employed in industrial settings to enhance the scalability and efficiency of the process .
化学反应分析
Types of Reactions
Ethyl 2,2-dimethylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions result in various substituted piperazine derivatives .
科学研究应用
Ethyl 2,2-dimethylpiperazine-1-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex piperazine derivatives.
Biology: The compound is used in the study of biological pathways and interactions involving piperazine derivatives.
Medicine: Piperazine derivatives are known for their pharmaceutical activities, including antimicrobial, antiviral, and anticancer properties.
作用机制
The mechanism of action of ethyl 2,2-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity. For example, the compound may bind to kinase-inactive conformations, affecting the activity of kinases involved in cellular signaling pathways . The presence of the ethyl ester and methyl groups can influence the compound’s binding affinity and specificity.
相似化合物的比较
Ethyl 2,2-dimethylpiperazine-1-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 2,2-dimethylpiperazine-1-carboxylate
- Benzyl 2,2-dimethylpiperazine-1-carboxylate
- 1-Ethyl-2,2-dimethylpiperazine dihydrochloride
These compounds share the piperazine core structure but differ in the substituents attached to the ring. The unique combination of the ethyl ester and two methyl groups in this compound imparts distinct chemical and biological properties, making it valuable for specific applications .
属性
CAS 编号 |
846052-90-2 |
|---|---|
分子式 |
C9H18N2O2 |
分子量 |
186.25 g/mol |
IUPAC 名称 |
ethyl 2,2-dimethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C9H18N2O2/c1-4-13-8(12)11-6-5-10-7-9(11,2)3/h10H,4-7H2,1-3H3 |
InChI 键 |
BMAILXSNFNQWHY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N1CCNCC1(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


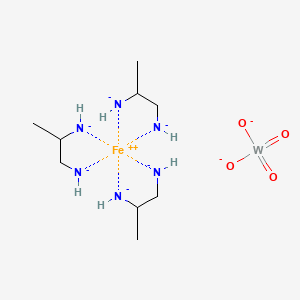
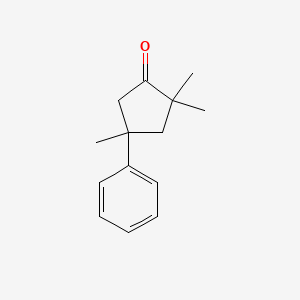

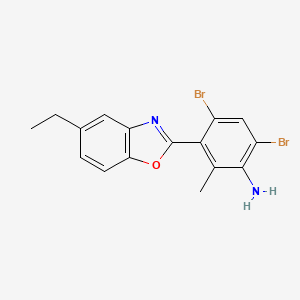
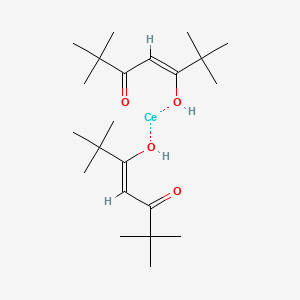
![1-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13790767.png)
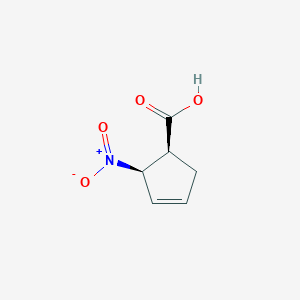
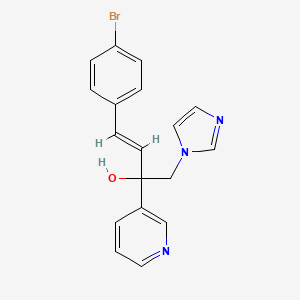
![4-[3,5-Bis(4-aminophenyl)phenyl]aniline;2,5-bis(ethenyl)terephthalaldehyde](/img/structure/B13790781.png)
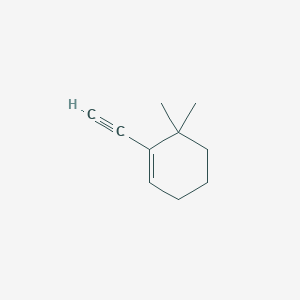
![heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene-5,6,14,15,23,24-hexol](/img/structure/B13790793.png)

